Zirconium titanium oxide

Description

Structure

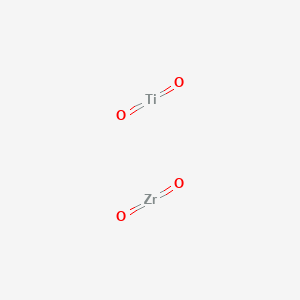

2D Structure

Properties

IUPAC Name |

dioxotitanium;dioxozirconium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Ti.Zr | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAUARAZTRBOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ti]=O.O=[Zr]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4TiZr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystal Structure, Phase Evolution, and Microstructural Characterization of Zirconium Titanium Oxide

Fundamental Crystal Structures

Zirconium titanium oxide (ZrTiO₄) is a ceramic material recognized for its stability at high temperatures and its dielectric properties. The arrangement of its constituent atoms into a crystalline lattice is fundamental to its physical and chemical characteristics.

The most common crystal structure of this compound is orthorhombic. Many studies identify its space group as Pbcn. researchgate.net This structure is analogous to the α-PbO₂ structure. researchgate.net The orthorhombic system is characterized by three unequal crystallographic axes that are mutually perpendicular. Another orthorhombic space group, P2₁2₁2, has also been associated with certain phases or compositions within the zirconium-titanium-oxide system.

The high-temperature, disordered form of ZrTiO₄ typically adopts the scrutinyite (α-PbO₂) structure within the orthorhombic system. researchgate.net At lower temperatures, ordered modifications can occur. researchgate.net

The precise dimensions of the unit cell, known as lattice parameters (a, b, and c for an orthorhombic system), and the specific locations of each atom within that cell (atomic positions) are determined experimentally using techniques like X-ray diffraction (XRD). osti.govaimehq.orgsckcen.be For orthorhombic ZrTiO₄ with a Pbcn space group, the cell parameters have been reported with variations depending on the synthesis conditions and composition. For example, a related TiO₂ structure with the same Pbcn space group has been identified with lattice parameters of a = 4.547 Å, b = 5.481 Å, and c = 4.891 Å. researchgate.net

The determination of these parameters is crucial for understanding the material's properties. For instance, changes in lattice parameters can be correlated with the incorporation of other elements or the presence of defects within the crystal structure. osti.govaimehq.org

Interactive Data Table: Lattice Parameters of a Related Orthorhombic Structure

Below is an interactive table showing the lattice parameters for a TiO₂ compound with a Pbcn space group, which is structurally similar to this compound.

| Parameter | Value (Å) |

| a | 4.547 |

| b | 5.481 |

| c | 4.891 |

Phase Transitions and Crystallization Kinetics

The formation and stability of the crystalline phases of this compound are highly dependent on temperature and the initial state of the material.

This compound can be synthesized in an amorphous state, lacking long-range atomic order. acs.org Upon heating, this amorphous material undergoes a transformation to a crystalline state. This crystallization process is an exothermic event that can be detected by techniques such as differential scanning calorimetry (DSC). scielo.org.mx

The onset temperature for this transformation can vary depending on the synthesis method and the specific composition. For related oxide systems, such as amorphous zirconium hydroxide (B78521), crystallization to a tetragonal zirconia phase has been observed to begin at temperatures around 290°C, with the rate of crystallization increasing significantly at higher temperatures. scielo.org.mx For instance, at 348°C, full crystallization can be achieved in 8 hours. scielo.org.mx In sol-gel derived titanium dioxide, another related material, crystallization from an amorphous phase to anatase and then rutile occurs at temperatures of 600°C and 800°C, respectively. nih.gov

The crystallization process often involves the formation of intermediate amorphous particles that then nucleate into crystals. nih.gov The local structure of the amorphous phase can bear a resemblance to the short-range order of the resulting crystalline phase. acs.org

Once crystalline, this compound can exhibit different phases depending on the temperature. The high-temperature form is typically the disordered ZrTiO₄ phase. csic.es Upon cooling, this can transform into other ordered phases. For example, a transition from ZrTiO₄ to Zr₅Ti₇O₂₄ has been reported to occur at approximately 1150°C during cooling. csic.es

The stability of these phases is a critical factor in the material's application. The thermal stability is influenced by the decomposition temperature of the solid solution. mdpi.com For instance, in Mn-Zr-Ce oxide systems, an increase in calcination temperature leads to phase transformations and a decrease in specific surface area. mdpi.com The introduction of zirconium can shift the formation of active phases to higher temperature regions, indicating an enhancement of thermal stability. mdpi.com

The phase evolution can be complex, with the potential for metastable phases to form under certain conditions. csic.es For example, in reaction-sintered materials, a pyrochlore (B1171951) structure has been observed as a metastable phase at 1500°C. csic.es

Interactive Data Table: Phase Transformation Temperatures

This table provides an overview of key transformation temperatures observed in this compound and related systems.

| Transformation | Onset/Transition Temperature (°C) |

| Amorphous Zr(OH)₄ to t-ZrO₂ | 290 |

| Amorphous TiO₂ to Anatase | 600 |

| Amorphous TiO₂ to Rutile | 800 |

| ZrTiO₄ to Zr₅Ti₇O₂₄ (on cooling) | ~1150 |

Analysis of Modulated Structural Features

This compound (ZrTiO₄) exhibits complex structural characteristics that include modulated features, particularly at lower temperatures. These modulations represent periodic or quasi-periodic deviations from the average crystal structure and are crucial for understanding the material's properties. The analysis of these features often requires advanced crystallographic techniques beyond standard diffraction methods.

In the ZrO₂-TiO₂ system, low-temperature ordered phases of zirconium titanate can exhibit incommensurately modulated superstructures. ansto.gov.au An incommensurate modulation is one where the periodicity of the structural distortion is not a simple multiple of the underlying lattice constants of the parent crystal. This results in the appearance of additional, so-called satellite reflections in diffraction patterns, which cannot be indexed with simple integer Miller indices (hkl). nih.govresearchgate.net

The primary techniques for analyzing these modulated structures in this compound are high-resolution transmission electron microscopy (HRTEM) and electron diffraction. acs.org Electron diffraction patterns of ZrTiO₄ compositions between Zr₅Ti₇O₂₄ and ZrTiO₄ have revealed the presence of these incommensurate superstructures. acs.org HRTEM provides real-space images of the crystal lattice, allowing for the direct visualization of the structural modulations. For instance, studies have described an "interface-modulated" structure in ordered zirconium titanate, which arises from the quasi-periodic insertion of stacking faults. ansto.gov.au These faults, with a displacement vector of R = –1/3 a ord in the ordered phase, are distributed in a way that produces the characteristic incommensurate satellite reflections observed in diffraction experiments. ansto.gov.au

The analysis of such complex structures is often facilitated by the superspace formalism. This approach describes the aperiodic crystal as a periodic structure in a higher-dimensional space (a "superspace"). By doing so, both the main and satellite reflections can be indexed with a set of (3+d) integer indices, where 'd' is the dimension of the modulation. While specific superspace group refinements for ZrTiO₄ are not extensively detailed in the readily available literature, this method is the standard for quantitatively analyzing incommensurately modulated structures. nih.gov

The table below summarizes the key aspects of the analysis of modulated structural features in this compound.

| Analytical Technique | Key Findings in this compound | Type of Information Obtained |

|---|---|---|

| High-Resolution Transmission Electron Microscopy (HRTEM) | Direct visualization of lattice modulations and stacking faults. ansto.gov.au | Real-space imaging of the modulated structure. |

| Electron Diffraction | Observation of incommensurate satellite reflections. acs.orgresearchgate.net | Reciprocal space information on the periodicity of the modulation. |

| Superspace Crystallography | Theoretical framework for indexing main and satellite reflections. nih.gov | Quantitative description of the aperiodic structure. |

Microstructural Morphology and Development

The microstructural characteristics of this compound, including particle size and shape, grain growth, porosity, and surface morphology, are highly dependent on the synthesis and processing conditions. Control over these features is essential for tailoring the material's properties for specific applications.

Particle Size and Shape Control (Nanoparticles, Spherical Morphology, Columnar Structures)

The synthesis of this compound with controlled particle size and shape has been a significant area of research, with a focus on producing nanoparticles, spherical particles, and columnar structures.

Nanoparticles: Various methods have been employed to synthesize ZrTiO₄ nanoparticles. The sol-gel method is a widely used technique that allows for good control over particle size at relatively low temperatures. ansto.gov.auacs.org For example, single-phase ZrTiO₄ nanoparticles with an average particle size of 46 nm have been produced using a modified sol-gel process with zirconium oxychloride and titanium tetraisopropoxide as precursors, followed by heat treatment at 450°C. ansto.gov.auacs.org Another approach is the hydrothermal method, which involves crystallization from aqueous solutions under high temperature and pressure, and is also effective in producing nanoparticles. nih.govmdpi.com The final particle size in these methods can be influenced by factors such as precursor concentration, pH, reaction temperature, and time. researchgate.net

Spherical Morphology: The formation of spherical particles is often desirable for applications requiring good flowability and packing density. While the synthesis of perfectly spherical ZrTiO₄ particles is not extensively documented, methods like spray pyrolysis can produce spherical particles of mixed oxides. researchgate.net In sol-gel and hydrothermal methods, the use of surfactants and control over agglomeration can lead to the formation of quasi-spherical nanoparticles. researchgate.net

Columnar Structures: Columnar growth is typically observed in thin film deposition processes. Techniques like sputtering can be used to grow thin films of this compound with a columnar microstructure. nih.gov The morphology of these columns, including their diameter and packing density, can be controlled by deposition parameters such as substrate temperature, sputtering pressure, and gas composition.

The following table summarizes the synthesis methods and key parameters for controlling the particle size and shape of this compound.

| Morphology | Synthesis Method | Key Control Parameters | Typical Size Range |

|---|---|---|---|

| Nanoparticles | Sol-Gel | Precursor type, pH, calcination temperature. ansto.gov.auacs.org | 10 - 100 nm acs.orgresearchgate.net |

| Nanoparticles | Hydrothermal | Reaction temperature, time, precursor concentration. nih.govmdpi.com | 10 - 150 nm |

| Spherical Morphology | Spray Pyrolysis | Precursor solution concentration, carrier gas flow rate. researchgate.net | Sub-micron to several microns |

| Columnar Structures | Sputtering | Substrate temperature, deposition pressure, gas flow rates. nih.gov | Film thickness dependent |

Grain Growth and Crystallinity Influence on Microstructure

The grain growth and crystallinity of this compound are critical factors that determine its final microstructure and, consequently, its mechanical and electrical properties. These are primarily influenced by post-synthesis heat treatment, such as sintering or annealing.

Grain Growth: During sintering, individual particles coalesce, and grains grow to minimize the total grain boundary energy. The final grain size is highly dependent on the sintering temperature and time. For zirconia-based ceramics, which are a component of ZrTiO₄, higher sintering temperatures generally lead to increased grain size. nih.govnih.gov For instance, studies on zirconia have shown a significant increase in grain size as the sintering temperature is raised from 1300°C to 1700°C. nih.gov This grain growth can be modeled using power law kinetics, where the grain diameter is proportional to the sintering time raised to a grain growth exponent. researchgate.net

Crystallinity: The degree of crystallinity and the crystallographic phases present are also controlled by thermal processing. Amorphous this compound, often obtained from sol-gel synthesis, crystallizes upon annealing. The annealing temperature influences not only the transformation from amorphous to crystalline but also the grain size within the crystalline structure. mdpi.com For example, in (Zr,Sn)TiO₄ thin films, an increase in annealing temperature leads to an increase in grain size. researchgate.net The crystallinity of the material has a direct impact on the microstructure, with higher crystallinity generally leading to a more defined and less defective microstructure.

The table below presents the influence of processing parameters on grain growth and crystallinity.

| Parameter | Effect on Microstructure | Controlling Factors |

|---|---|---|

| Grain Size | Increases with higher sintering temperature and longer duration. nih.govnih.gov | Sintering temperature, time, atmosphere. |

| Crystallinity | Increases with higher annealing temperature. mdpi.com | Annealing temperature, time, heating rate. |

Formation and Control of Porous Structures

The fabrication of porous this compound structures is of interest for applications such as catalysis, sensors, and filtration. The control over pore size, distribution, and connectivity is crucial for the performance of these materials.

Several methods have been developed to create porous ZrTiO₄. The direct foaming method involves the introduction of a gas into a ceramic suspension to create a wet foam, which is then dried and sintered to produce a porous ceramic. researchgate.net Another common approach is the use of sacrificial templates. In this method, a template, such as polymer beads or organic fibers, is incorporated into the ceramic precursor. After the ceramic structure is formed around the template, the template is removed by calcination, leaving behind a porous network. Agarose (B213101) gel has been successfully used as a template to create hierarchically porous zirconium titanium oxides with a "coral-like" interconnected network of nanoparticles. acs.org

The pore size and porosity can be controlled by the size and concentration of the templating agent or by the parameters of the foaming process. For instance, in template-based synthesis, the pore size is directly related to the size of the template material used. acs.org

The following table summarizes methods for creating porous this compound.

| Method | Description | Pore Size Control Mechanism |

|---|---|---|

| Direct Foaming | Gas is introduced into a ceramic slurry to create a foam, which is then dried and sintered. researchgate.net | Gas flow rate, surfactant concentration, slurry viscosity. |

| Template Synthesis | A sacrificial material (e.g., polymer, agarose gel) is incorporated and later removed by calcination. acs.org | Size and morphology of the template material. |

Surface Morphology and Roughness Analysis

The surface morphology and roughness of this compound are important for applications where surface interactions play a key role, such as in coatings and catalysis. These characteristics are typically analyzed using techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM).

The surface morphology of ZrTiO₄ is influenced by the synthesis method and post-deposition treatments. For thin films, the deposition technique and parameters determine the initial surface structure. Subsequent annealing can lead to changes in grain size and shape, which in turn affects the surface roughness. mdpi.com For example, studies on zirconia thin films have shown that annealing at higher temperatures can increase surface roughness due to grain growth and crystallization. mdpi.com

AFM is a powerful tool for quantifying surface roughness at the nanoscale. It provides parameters such as the root mean square (RMS) roughness and the average roughness (Ra). For instance, AFM analysis of zirconium oxide thin films has shown that surface roughness can be in the sub-nanometer range for as-deposited films and can increase with annealing. mdpi.com SEM provides qualitative information about the surface topography, revealing features such as grain boundaries, pores, and cracks.

The table below provides an overview of the analysis of surface morphology and roughness.

| Analytical Technique | Information Obtained | Typical Findings for this compound |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Qualitative surface topography, grain size, and porosity. nih.gov | Visualization of grain structure and surface defects. |

| Atomic Force Microscopy (AFM) | Quantitative surface roughness parameters (e.g., RMS, Ra). mdpi.com | Sub-nanometer to nanometer-scale roughness, depending on processing. |

Theoretical and Computational Investigations of Zirconium Titanium Oxide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the properties of materials like zirconium titanium oxide. It allows for the accurate calculation of electronic and structural properties, providing a deeper understanding of this complex oxide.

DFT calculations have been employed to analyze the electronic structure of ZrTiO4. These studies reveal that the valence band is primarily composed of O 2p states, which are present throughout the entire valence-band region but have their maximum contribution in the upper part of the band. imp.kiev.ua The bottom of the conduction band is predominantly formed by Ti 3d states. imp.kiev.ua

Theoretical calculations have also been used to determine the band gap of ZrTiO4. While standard DFT often underestimates band gaps, calculations have predicted a theoretical band gap of 2.65 eV. researchgate.net The electronic structure of ZrTiO4 is similar to that of HfTiO4. researchgate.net

Calculated Electronic Structure Properties of this compound

| Property | Dominant Contribution | Reference |

|---|---|---|

| Valence Band | O 2p states | imp.kiev.ua |

| Conduction Band Bottom | Ti 3d* states | imp.kiev.ua |

| Calculated Band Gap (eV) | 2.65 | researchgate.net |

DFT calculations, particularly with the inclusion of on-site Coulomb energy correction (DFT+U), have been successful in predicting the lattice parameters of the orthorhombic unit cell of ZrTiO4. These theoretical predictions show good agreement with experimental values, validating the accuracy of the computational models. researchgate.net

Comparison of Theoretical and Experimental Lattice Parameters for Orthorhombic ZrTiO4

| Lattice Parameter | DFT+U Calculated Value (Å) | Experimental Value (Å) | Reference |

|---|---|---|---|

| a | 4.804 | 4.8135(8) | researchgate.netresearchgate.net |

| b | 5.509 | 5.4495(5) | researchgate.netresearchgate.net |

| c | 5.041 | 5.0310(7) | researchgate.netresearchgate.net |

Computational modeling has been instrumental in understanding the effects of dopants on the properties of ZrTiO4. Doping with transition metals has been shown to increase surface defects and optical absorption of light, which can enhance the efficiency of the photocatalyst. researchgate.net For instance, cobalt-doping has been investigated as a potential method to make ZrTiO4 a visible-light-responsive photocatalyst, with a dopant content of 3% calcined at 500 °C yielding the lowest bandgap of 2.94 eV. researchgate.net

First-principles calculations on related systems, such as titanium-doped zirconia, suggest that dopants can significantly influence the formation energy of oxygen vacancies. aps.org In the case of Ti-doped zirconia, the formation energy of an oxygen vacancy is substantially decreased compared to the undoped surface. aps.org This is attributed to the ability of titanium centers to accommodate excess electrons. aps.org Similarly, studies on non-metal doped ZrTiO4 using DFT+U have been performed to investigate their electronic and photocatalytic properties. researchgate.net The introduction of dopants can be effective in reducing the recombination rate of electron-hole pairs and decreasing the band gap energy. researchgate.net

For materials with strongly correlated electrons, such as transition metal oxides, standard DFT methods may not be sufficient. The DFT+U method, which includes an on-site Coulomb interaction term (U), provides a more accurate description of the electronic structure. banglajol.info This approach has been successfully applied to ZrTiO4 to correct for the strong correlation effects of the metal oxides, leading to more accurate predictions of lattice parameters and electronic properties. researchgate.netbanglajol.info The Hubbard parameter "U" is a crucial component of this method, representing the local on-site electron-electron repulsion energy. banglajol.info The use of DFT+U is essential for accurately modeling systems with localized d and f electrons. banglajol.info

First-Principles Modeling of Electrochemical Interfaces and Defect Equilibria

First-principles modeling provides a powerful framework for investigating the behavior of electrochemical interfaces and defect equilibria in materials like this compound. While specific studies on ZrTiO4 interfaces are limited, research on its constituent oxides, ZrO2 and TiO2, offers valuable insights. Such modeling can predict the redistribution of charged species at interfaces, which can significantly alter the transport properties of the oxides. nih.gov

Computational studies on defects in zirconia have shown that the formation energies of intrinsic defects are crucial for understanding the material's behavior. mdpi.com For example, in zirconium monoxide, a related compound, the formation energy of an oxygen interstitial is negative, indicating that it can form spontaneously. mdpi.com In contrast, vacancies have positive formation energies, making them less favorable to form. mdpi.com The presence of dopants can also significantly affect defect equilibria. For instance, titanium doping in yttria-stabilized zirconia has been shown to influence the material's thermodynamic stability. aps.org

Theoretical Descriptors and Thermodynamic Studies

Theoretical descriptors and thermodynamic studies based on first-principles calculations are essential for predicting the stability and reactivity of materials. For ZrTiO4, thermodynamic properties have been investigated through a combination of experimental calorimetry and theoretical modeling. elsevierpure.comresearchgate.net

The standard enthalpy of formation (ΔfH°m) at 298.15 K has been determined to be -(2024.1 ± 4.5) kJ·mol⁻¹. elsevierpure.com The standard molar entropy (S°m) at the same temperature is (116.71 ± 0.31) J·K⁻¹·mol⁻¹, which includes a contribution for the random mixing of Zr⁴⁺ and Ti⁴⁺ ions on the crystallographic sites. elsevierpure.com The standard molar Gibbs energy of formation (ΔfG°m) is -(1915.8 ± 4.5) kJ·mol⁻¹. elsevierpure.com These studies indicate that ZrTiO4 is not thermodynamically stable with respect to its constituent oxides (ZrO2 + TiO2) at room temperature but becomes stable at approximately 1250 ± 150 K. elsevierpure.comresearchgate.net

Standard Thermodynamic Properties of ZrTiO4(cr) at T = 298.15 K

| Thermodynamic Quantity | Value | Unit | Reference |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (ΔfH°m) | -(2024.1 ± 4.5) | kJ·mol⁻¹ | elsevierpure.com |

| Standard Molar Entropy (S°m) | 116.71 ± 0.31 | J·K⁻¹·mol⁻¹ | elsevierpure.com |

| Standard Molar Gibbs Energy of Formation (ΔfG°m) | -(1915.8 ± 4.5) | kJ·mol⁻¹ | elsevierpure.com |

Compound Names

Simulation of Point Defect Redistribution in Oxide Materials

Computational modeling serves as a critical tool for investigating the atomic-scale behavior of materials, providing insights that are often difficult to obtain through experimental methods alone. In the study of complex oxide materials such as this compound, simulations are particularly valuable for understanding the formation, migration, and redistribution of point defects. These defects, which include vacancies, interstitials, and substitutions, fundamentally influence the material's electronic, optical, and chemical properties.

Atomistic simulations, particularly those based on Density Functional Theory (DFT), are a primary method for examining the energetics and electronic structure of point defects. aps.orgmdpi.com DFT calculations allow researchers to determine key parameters such as defect formation energies, which dictate the stability and equilibrium concentration of various defects under different chemical conditions (e.g., oxygen-rich or oxygen-poor environments). berkeley.educam.ac.uk The process typically involves creating a "supercell," a repeating model of the crystal lattice, into which a defect is introduced. free.fr The total energy of this defective supercell is then calculated and compared to that of a perfect crystal to determine the formation energy. berkeley.edu

For materials like this compound, insights can be drawn from computational studies on its constituent oxides, Zirconia (ZrO₂) and Titania (TiO₂), as well as structurally related compounds like zircon (ZrSiO₄) and perovskites. aps.orgfree.fr In these materials, oxygen vacancies are among the most common and influential native point defects. acs.orgrsc.org First-principles calculations have shown that the formation energy of an oxygen vacancy is a critical measure of a material's reducibility. acs.org For example, in monoclinic zirconia (m-ZrO₂), the calculated formation energy for an oxygen vacancy can be around 8.9 eV in the bulk material, with surfaces being more reducible (i.e., having lower vacancy formation energies). acs.org Similarly, in titania, oxygen vacancies are more likely to form at the surface than in the bulk, as this requires breaking fewer Ti-O bonds. cam.ac.uk

Beyond vacancies, simulations also explore cation defects (e.g., Zirconium or Titanium vacancies and interstitials) and antisite defects, where a cation occupies the lattice site of another. berkeley.edu Generally, the formation energies for cation vacancies and interstitials are significantly higher than for oxygen vacancies, suggesting they exist in much lower concentrations under thermal equilibrium. free.fr

The redistribution of these point defects is governed by their migration barriers, which can also be calculated using computational methods. These energy barriers are essential inputs for higher-level simulation techniques, such as Kinetic Monte Carlo (KMC) models, which can simulate the diffusion and spatial rearrangement of defect populations over longer timescales and under various conditions like temperature changes or applied electric fields. researchgate.netarxiv.org This allows for the modeling of phenomena such as defect clustering and segregation to interfaces or grain boundaries, which are critical for predicting the long-term performance and reliability of oxide materials. researchgate.net

The following tables summarize representative defect formation energies for intrinsic point defects in the constituent oxides of this compound, as determined by DFT calculations. These values provide a foundational understanding of which defects are most likely to form and dominate the material's behavior.

Table 1: Calculated Formation Energies of Point Defects in Monoclinic Zirconia (m-ZrO₂) This table presents the energy (in electronvolts, eV) required to form various point defects in monoclinic Zirconia under different chemical potential limits. Note that lower formation energy indicates a more favorable defect.

| Defect Type | Charge State | O-rich / Zr-poor (eV) | O-poor / Zr-rich (eV) |

| Oxygen Vacancy (VO) | +2 | 6.31 | 0.81 |

| 0 | 8.86 | 3.36 | |

| Zirconium Vacancy (VZr) | -4 | 3.65 | 14.65 |

| 0 | 17.15 | 28.15 | |

| Oxygen Interstitial (Oi) | -2 | -1.13 | 4.37 |

| 0 | 2.52 | 8.02 | |

| Zirconium Interstitial (Zri) | +4 | 14.63 | 3.63 |

| 0 | 19.33 | 8.33 |

Data sourced from first-principles calculations. The exact values can vary slightly depending on the computational parameters used. berkeley.edu

Table 2: Calculated Formation Energies of Oxygen Vacancies in Titania (TiO₂) Surfaces This table shows the calculated energies to form a neutral oxygen vacancy at the surface of different TiO₂ polymorphs, illustrating the impact of local coordination and crystal structure on defect stability.

| TiO₂ Polymorph | Surface | Vacancy Site | Formation Energy (eV) |

| Anatase | (101) | Surface O2c | 5.00 |

| Anatase | (001) | Surface O2c | 3.97 |

| Rutile | (110) | Surface O2c (bridge) | 4.54 |

| Rutile | (110) | Subsurface O3c | 5.84 |

Data represents neutral vacancies under O-poor conditions. O2c and O3c refer to two- and three-coordinated oxygen atoms, respectively. cam.ac.uk

Advanced Spectroscopic and Analytical Characterization Techniques for Zirconium Titanium Oxide

Diffraction-Based Analysis

Diffraction techniques are fundamental in determining the crystal structure and phase composition of zirconium titanium oxide.

X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Determination

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases present in this compound. The diffraction pattern of ZrTiO₄ is unique and allows for its distinction from constituent oxides like zirconia (ZrO₂) and titania (TiO₂) inrim.itresearchgate.net. The presence of specific diffraction peaks confirms the formation of the desired compound. For instance, studies on ZrO₂–TiO₂ mixed oxides have shown that at low titanium concentrations, the monoclinic phase of ZrO₂ is dominant, while higher concentrations of titanium promote the stabilization of a tetragonal ZrO₂ phase inrim.it. In some cases, depending on the synthesis method and composition, an amorphous material with broad diffraction lines may be observed, indicating the absence of a long-range crystalline order researchgate.net.

Beyond phase identification, XRD is crucial for determining the average crystallite size of the material. By analyzing the broadening of the diffraction peaks, the size of the coherently scattering domains can be estimated using the Scherrer equation uns.ac.idyoutube.com. Research has demonstrated that the crystallite size of this compound composites can be influenced by factors such as the concentration of zirconia and the annealing temperature researchgate.net. For example, an increase in zirconia content has been shown to decrease the crystallite size researchgate.net.

The table below summarizes findings from XRD analysis on this compound and related materials.

| Sample Composition | Dominant Crystalline Phase(s) | Observed Crystallite Size | Reference |

| Low Ti loading in ZrO₂ | Monoclinic ZrO₂ | Large crystallites indicated by narrow peaks | inrim.it |

| High Ti concentration in ZrO₂ | Tetragonal ZrO₂ | Smaller crystallites indicated by broadened peaks | inrim.it |

| (0.7)TiO₂-(0.3)ZrO₂ | Orthorhombic ZrTiO₄ | - | researchgate.net |

| (0.5)TiO₂-(0.5)ZrO₂ | Orthorhombic ZrTiO₄ | - | researchgate.net |

| (0.3)TiO₂-(0.7)ZrO₂ | Orthorhombic ZrTiO₄ | - | researchgate.net |

| Amorphous ZT50 oxide | Amorphous | - | researchgate.net |

Rietveld Refinement for Detailed Crystal Structure Solutions

For a more in-depth analysis of the crystal structure, Rietveld refinement is employed. This powerful technique involves fitting a calculated diffraction pattern to the experimental XRD data, allowing for the precise determination of lattice parameters, atomic positions, and site occupancies researchgate.net. Successful Rietveld refinement of zirconium titanate composites has confirmed an orthorhombic single phase with the space group pbcn researchgate.net. The quality of the refinement is assessed by various agreement indices (R-factors), where lower values indicate a better fit between the observed and calculated patterns researchgate.net. This method provides a comprehensive understanding of the material's crystal structure beyond simple phase identification researchgate.netunesp.br.

Microscopic and Morphological Characterization

Microscopy techniques are vital for visualizing the surface features, particle shape, and nanoscale characteristics of this compound.

Transmission Electron Microscopy (TEM) for Nanoparticle Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is indispensable for the analysis of nanoparticles. TEM provides detailed information on the size, shape, and distribution of nanoparticles azonano.comyoutube.com. It can confirm the amorphous or crystalline nature of the material at the nanoscale researchgate.net. For instance, TEM has been used to determine the crystallite size distribution of Zr/TiO₂ oxides researchgate.net. This technique is essential for characterizing the nanostructural features that can significantly impact the material's properties.

Elemental and Chemical State Analysis

Understanding the elemental composition and the chemical states of the constituent elements is critical for a complete characterization of this compound. Techniques such as Energy Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM, and X-ray Photoelectron Spectroscopy (XPS) are employed for this purpose.

EDX analysis provides semi-quantitative information about the elemental composition of the material nih.gov. It can confirm the presence of zirconium, titanium, and oxygen and detect any impurities researchgate.net. For example, in the analysis of zirconia implants, EDX has been used to determine the relative concentrations of elements on the surface nih.gov.

XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical oxidation states of the elements present in the near-surface region of the material. Studies on ZrO₂–TiO₂ mixed oxides have utilized XPS to reveal that the distribution of titanium ions may not be uniform, with a higher concentration of Ti⁴⁺ in the subsurface layers compared to the bulk inrim.it. This technique can also identify the formation of reduced species, such as Ti³⁺, upon annealing under vacuum, which can significantly influence the material's electronic properties inrim.it.

Energy-Dispersive Spectroscopy (EDS/EDAX) for Compositional Purity and Elemental Mapping

Energy-Dispersive Spectroscopy (EDS or EDAX) is a powerful analytical technique used to determine the elemental composition of a material. dntb.gov.ua When a sample of this compound is bombarded with a high-energy electron beam, it emits characteristic X-rays. The energy of these X-rays is unique to each element present, allowing for qualitative and quantitative analysis of the sample's composition.

Detailed research findings from EDS analysis consistently confirm the presence of zirconium, titanium, and oxygen as the primary constituent elements in ZrTiO₄. This technique is instrumental in verifying the compositional purity of synthesized this compound, ensuring the absence of contaminants from precursor materials or the synthesis environment. For instance, EDS spectra of sintered ZrTiO₄ typically show distinct peaks corresponding to the characteristic X-ray emission lines of Zr, Ti, and O, confirming the formation of the desired compound. researchgate.netresearchgate.net

Furthermore, EDS is invaluable for elemental mapping, which provides a visual representation of the spatial distribution of elements across a sample's surface. In the context of this compound, elemental mapping demonstrates the homogeneous distribution of zirconium and titanium throughout the material, which is a critical factor for achieving uniform dielectric properties. Studies have utilized EDS to analyze the surface of ZrTiO₄ after various treatments, revealing the distribution of elements and confirming the presence of expected atomic species. researchgate.net

Table 1: Representative Elemental Composition of this compound from EDS Analysis

| Element | Atomic Symbol | Expected Presence | Typical Observation |

| Zirconium | Zr | Yes | Strong characteristic peaks observed |

| Titanium | Ti | Yes | Strong characteristic peaks observed |

| Oxygen | O | Yes | Strong characteristic peaks observed |

| Contaminants | Various | Should be absent | Peaks are monitored to ensure purity |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Bonding

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When the surface of this compound is irradiated with X-rays, photoelectrons are emitted. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined, which is characteristic of each element and its chemical environment.

XPS analysis of this compound provides detailed information about the oxidation states and chemical bonding of the constituent elements at the material's surface. High-resolution XPS spectra of the Zr 3d, Ti 2p, and O 1s core levels are particularly informative.

Research findings have shown that in ZrTiO₄, the binding energy of the Zr 3d₅/₂ peak is typically observed around 182.3 eV, which is characteristic of Zr in the +4 oxidation state in an oxide environment. researchgate.net Similarly, the Ti 2p₃/₂ peak is found at approximately 458.5 eV, corresponding to Ti in the +4 oxidation state. The O 1s spectrum often consists of a primary peak around 529.9 eV, which is attributed to the oxygen in the metal-oxide lattice (Zr-O and Ti-O bonds). researchgate.net Shifts in these binding energies can indicate changes in the chemical environment, such as the presence of surface defects or adsorbates.

Table 2: Typical XPS Binding Energies for this compound

| Core Level | Binding Energy (eV) | Corresponding Chemical State |

| Zr 3d₅/₂ | ~182.3 | Zr⁴⁺ in ZrO₂ lattice |

| Ti 2p₃/₂ | ~458.5 | Ti⁴⁺ in TiO₂ lattice |

| O 1s | ~529.9 | O²⁻ in metal-oxide lattice |

X-ray Fluorescence (XRF) for Elemental Presence

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It works on the principle that when a material is exposed to short-wavelength X-rays, it emits characteristic "fluorescent" X-rays. Each element has a unique set of fluorescent X-ray energies, allowing for the identification and quantification of the elements present.

XRF is a valuable tool for confirming the elemental presence in this compound, particularly in bulk samples and thin films. It can be used to verify the stoichiometry of the compound and to detect the presence of any elemental impurities. The technique is highly sensitive and can provide quantitative data on the concentration of major and trace elements.

In the analysis of this compound, XRF spectra will exhibit characteristic fluorescence peaks for zirconium and titanium. The intensity of these peaks is proportional to the concentration of the respective elements, allowing for a quantitative assessment of the Zr/Ti ratio. This is particularly important in ensuring the desired stoichiometry of ZrTiO₄, which is critical for its performance in electronic applications. XRF can also be employed for the analysis of thin films of this compound, providing information on both their thickness and composition.

Table 3: Application of XRF in the Analysis of this compound

| Analytical Aspect | Information Provided by XRF |

| Elemental Composition | Confirms the presence of Zr and Ti. |

| Stoichiometry | Allows for the quantitative determination of the Zr/Ti ratio. |

| Purity | Detects the presence of elemental impurities. |

| Thin Film Analysis | Measures the thickness and composition of ZrTiO₄ films. |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are indispensable for elucidating the structural and optical properties of this compound. These methods probe the vibrational modes of the crystal lattice and the electronic transitions within the material, providing insights into chemical bonding, crystal phases, and optical characteristics.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Crystal Phases

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the types of chemical bonds in a molecule by producing an infrared absorption spectrum that is like a molecular "fingerprint".

In the study of this compound, FTIR spectroscopy is primarily used to identify the characteristic vibrational modes of the metal-oxygen bonds. The formation of the ZrTiO₄ compound is confirmed by the appearance of specific absorption bands in the FTIR spectrum that are not present in the spectra of the precursor oxides, ZrO₂ and TiO₂.

Research has shown that the FTIR spectra of this compound exhibit broad and strong absorption bands in the fingerprint region (typically below 1000 cm⁻¹), which are associated with the stretching and bending vibrations of the Zr-O and Ti-O bonds within the crystal lattice. Specifically, a broad absorption band observed in the range of 500-600 cm⁻¹ can be attributed to the stretching vibrations of Ti-O bonds. The presence of peaks around 512 cm⁻¹ is associated with Zr-O vibrational bands. The positions and shapes of these bands can also provide information about the crystal structure and phase purity of the material.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

| 500 - 600 | Ti-O stretching vibrations |

| ~512 | Zr-O vibrational bands |

| 1635 | Zr-OH vibrational bands |

Raman Spectroscopy for Lattice Vibrations and Symmetry Confirmation

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range.

This technique is particularly powerful for confirming the crystal structure and symmetry of this compound. ZrTiO₄ typically crystallizes in an orthorhombic structure, and its Raman spectrum exhibits a series of characteristic peaks corresponding to the active vibrational modes of this crystal lattice.

Studies have identified several Raman active modes for orthorhombic ZrTiO₄. For instance, vibrational modes are often observed at approximately 157, 296, 331, 416, 640, and 802 cm⁻¹. The presence and positions of these peaks serve as a definitive confirmation of the formation of the ZrTiO₄ crystal structure. The sharpness and intensity of the Raman bands can also provide information about the crystallinity and phase purity of the sample. Any deviation from the expected Raman spectrum may indicate the presence of secondary phases or a disordered crystal structure.

Table 5: Prominent Raman Active Modes for Orthorhombic this compound

| Raman Shift (cm⁻¹) | Assignment |

| 157 | Eg |

| 296 | F2g |

| 331 | E |

| 416 | Eg |

| 640 | A1g |

| 802 | A₁ |

UV-Visible Absorption Spectroscopy for Optical Band Gap and Absorption Characteristics

UV-Visible absorption spectroscopy refers to absorption spectroscopy in the ultraviolet-visible spectral region. This means it uses light in the visible and adjacent ranges. The absorption of light is associated with electronic transitions within the material. For semiconductors like this compound, this technique is crucial for determining the optical band gap.

The optical band gap is a critical parameter that determines the electronic and optical properties of a material. It is the minimum energy required to excite an electron from the valence band to the conduction band. The absorption characteristics of this compound are studied by analyzing its UV-Visible absorption spectrum. The onset of strong absorption corresponds to the energy of the band gap.

The optical band gap (Eg) of this compound can be determined from the UV-Visible absorption data using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). Research has reported the band gap of ZrTiO₄ to be in the range of 2.8 to 3.2 eV. researchgate.net The exact value can be influenced by factors such as particle size, crystallinity, and the presence of dopants. This property is particularly relevant for applications in photocatalysis and optoelectronics.

Table 6: Optical Properties of this compound from UV-Visible Spectroscopy

| Property | Typical Value | Significance |

| Optical Band Gap (Eg) | 2.8 - 3.2 eV | Determines the energy of light the material can absorb and its potential for photocatalytic and optoelectronic applications. |

| Absorption Onset | Corresponds to the band gap energy | Indicates the wavelength range of light absorption. |

Photoluminescence (PL) Spectroscopy for Emission Properties

Photoluminescence (PL) spectroscopy is a crucial technique for investigating the electronic structure and emission properties of this compound (ZrTiO4). The emission characteristics are highly sensitive to the material's crystal structure, phase, and the presence of defects.

In its crystalline, orthorhombic phase, ZrTiO4 typically does not exhibit significant photoluminescence. acs.org However, disordered or amorphous ZrTiO4 powders have been shown to display broad-band photoluminescence. This emission is attributed to changes in the coordination numbers of titanium and zirconium atoms with oxygen, creating localized states within the band gap. acs.org The optical band gap in disordered ZrTiO4 has been observed to decrease significantly compared to its crystalline counterpart, for instance, from 3.09 eV to 2.16 eV, which facilitates luminescence. acs.org

The emission spectra of ZrTiO4 can be influenced by various factors, including the synthesis method and the presence of dopants. For example, ZrTiO4 nanorods synthesized by a solution combustion method, when excited at 350 nm, show emission peaks that suggest their potential as nanophosphor materials for blue or aqua-green light-emitting diodes. researchgate.net The presence of oxygen vacancies can also introduce donor levels below the conduction band, leading to luminescence. researchgate.net Studies on Eu³⁺-doped ZrTiO4 have shown that the dopant can induce such oxygen vacancy defect states, which play a role in the material's luminescent properties. researchgate.net

The excitation wavelength is a key parameter in PL studies. For pristine ZrTiO4, PL spectra have been recorded upon excitation at various wavelengths relative to the material's band gap (e.g., 300 nm, 340 nm, and 430 nm) to probe different electronic transitions. researchgate.net The resulting emission spectra often consist of broad bands, which can be deconvoluted to identify different emissive centers, including intrinsic defects and impurity-related states. The transition from a disordered, photoluminescent phase to a crystalline, non-luminescent phase has been observed to occur at approximately 700°C. acs.org

Table 1: Photoluminescence Properties of this compound Variants

| Material Variant | Excitation Wavelength (nm) | Key Emission Characteristics | Reference |

|---|---|---|---|

| Disordered ZrTiO4 | Not specified | Broad-band emission due to changes in Ti/Zr coordination. | acs.org |

| Crystalline ZrTiO4 | Not specified | Luminescence vanishes. | acs.org |

| ZrTiO4 Nanorods (ZTOU) | 350 | Emission peaks suggest suitability for blue/aqua-green LEDs. | researchgate.net |

Advanced Thermal and Structural Probing

Differential Scanning Calorimetry (DSC) for Thermal Events and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. libretexts.orgyoutube.com This method is effective for identifying thermal events such as phase transitions, crystallization, and melting. libretexts.org

For this compound, DSC is instrumental in determining the temperatures of critical phase transformations. A significant thermal event in ZrTiO4 prepared by soft-chemical methods is the amorphous-to-crystalline transition. DSC studies have identified this transition occurring at approximately 700°C. acs.org Below this temperature, the material exists in a disordered, amorphous state, while heating beyond this point induces crystallization into an orthorhombic α-PbO₂-type structure. acs.org This transition is typically observed as an exothermic peak on the DSC curve, indicating the release of energy as the material adopts a more ordered crystalline lattice.

The precise temperature and characteristics of phase transitions in ZrTiO4 can be influenced by factors such as particle size, stoichiometry, and the presence of dopants. DSC provides quantitative data on the enthalpy changes associated with these transitions, offering insights into the thermodynamics of the system.

Table 2: Key Phase Transition in this compound Identified by DSC

| Transition Type | Onset Temperature (°C) | Description | Reference |

|---|

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. americanelements.com It is primarily used to evaluate the thermal stability of materials and to study decomposition processes. researchgate.net A TGA curve plots the mass of the sample against temperature, showing distinct steps where mass loss occurs.

For this compound, which is a highly thermally stable oxide, TGA is used to confirm its stability at high temperatures and to study the decomposition of precursor materials during its synthesis. researchgate.net In the analysis of ZrTiO4 synthesized from precursors like zirconium hydroxide (B78521), initial weight loss at lower temperatures (around 100°C) is typically due to the desorption of physically adsorbed water. researchgate.net A more significant weight loss at higher temperatures (e.g., 100 to 650°C) can correspond to the removal of chemically bound water or the decomposition of surface hydroxyl groups. researchgate.net

In well-crystallized ZrTiO4, significant weight loss is not expected over a wide temperature range, confirming its excellent thermal stability. Any observed weight loss in the final product at elevated temperatures could indicate the presence of residual organic compounds from the synthesis process or the decomposition of secondary phases. The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, helps to precisely identify the temperatures at which the rate of mass loss is at its maximum.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Atomic Structure

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful, element-specific technique for probing the local atomic structure of materials, irrespective of their crystallinity. researchgate.netwikipedia.org It provides quantitative information about the immediate coordination environment of a selected atomic species, including interatomic distances, coordination numbers, and the degree of local disorder (Debye-Waller factor). researchgate.netwikipedia.org

In the study of this compound, EXAFS is employed to understand the arrangement of atoms around both titanium and zirconium centers. By tuning the X-ray energy to the K-edge of Zr or Ti, one can selectively probe the local environment of each cation. Analysis of the EXAFS signal can reveal the bond lengths of Zr-O and Ti-O pairs and the coordination numbers of the cations.

For crystalline ZrTiO4 with the orthorhombic α-PbO₂-type structure, Zr⁴⁺ and Ti⁴⁺ ions are randomly distributed in octahedral coordination sites. acs.org EXAFS can confirm this local six-fold coordination with oxygen. In amorphous or nanostructured ZrTiO4, EXAFS is particularly valuable as it can describe the local order that is not accessible through diffraction techniques. For instance, studies on amorphous Zr-based alloys have used EXAFS to show that their local structure can be dominated by icosahedral symmetry, which differs from their crystalline counterparts. Similarly, EXAFS studies on thin films of zirconium oxide deposited on titania have shown that the Zr cation surface species can be present in an amorphous state, with a local environment similar to that found in monoclinic ZrO₂.

The analysis involves fitting the experimental EXAFS data to theoretical models to extract precise structural parameters. This information is crucial for correlating the local atomic arrangement with the material's electronic and chemical properties.

Table 3: Representative Local Structural Parameters from EXAFS for Ti/Zr Oxides

| Absorbing Atom | Neighboring Atom | Interatomic Distance (Å) | Coordination Number | System | Reference |

|---|---|---|---|---|---|

| Ti | O | ~1.9 | 6 | TiO₂ (anatase) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for the detection and characterization of paramagnetic species—that is, atoms, ions, or molecules with one or more unpaired electrons. In the context of this compound, EPR is invaluable for identifying and studying point defects, such as trapped charge carriers (electrons and holes) and impurity ions, which significantly influence the material's electronic and photocatalytic properties.

Upon UV irradiation of ZrTiO4, electron-hole pairs are generated. These charge carriers can become trapped at various sites within the crystal lattice. EPR spectroscopy can detect these trapped carriers. For instance, electrons can be trapped at cation sites, forming reduced species like Ti³⁺ or Zr³⁺. The EPR spectrum of Ti³⁺ centers at the surface of nanoparticles typically shows a broad signal due to the heterogeneous local environment.

Hole trapping can also be observed, often leading to the formation of O⁻ centers from lattice O²⁻ ions. The g-factor values obtained from the EPR spectrum provide a fingerprint for the specific paramagnetic center, allowing for its identification. The hyperfine structure, if present, gives additional information about the interaction of the unpaired electron with nearby nuclear spins.

EPR studies have been instrumental in understanding charge separation and trapping mechanisms in ZrTiO4 and related oxides like TiO₂ and ZrO₂. researchgate.net By identifying the nature and location of these defect sites, EPR provides critical insights into the mechanisms that govern photocatalytic activity and other defect-related phenomena.

Table 4: Paramagnetic Defects in ZrTiO4 and Related Oxides Identified by EPR

| Defect Center | Description | Associated g-factor(s) | Material | Reference |

|---|---|---|---|---|

| Ti³⁺ | Trapped electron on a titanium cation site. | g ≈ 1.9 (broad signal for surface ions) | ZrTiO₄ | |

| Zr³⁺ | Trapped electron on a zirconium cation site. | g ≈ 2.08 (in ZnZrOₓ) | ZrTiO₄ | |

| O⁻ | Trapped hole on an oxygen anion. | Not specified | ZrTiO₄ |

Surface Area and Porosity Measurements (e.g., Nitrogen Adsorption)

The surface area and porosity of this compound are critical physical properties that significantly influence its performance in applications such as catalysis, adsorption, and sensing. These characteristics are typically determined by gas physisorption, most commonly using nitrogen gas at 77 K (liquid nitrogen temperature). The Brunauer-Emmett-Teller (BET) theory is widely applied to the nitrogen adsorption isotherm data to calculate the specific surface area.

The synthesis method plays a crucial role in controlling the textural properties of ZrTiO4. For instance, using a surfactant-templating method, it is possible to produce well-ordered, porous zirconium oxide doped with titanium, achieving high specific surface areas. In one study, a 10 mol% titanium doping level resulted in a specific surface area as high as 400 m²/g after calcination at 773 K.

The shape of the nitrogen adsorption-desorption isotherm provides qualitative information about the pore structure. According to the IUPAC classification, Type IV isotherms with a hysteresis loop are characteristic of mesoporous materials (pore diameters between 2 and 50 nm). The pore size distribution can be calculated from the isotherm data using methods like the Barrett-Joyner-Halenda (BJH) model.

Studies on Ti-P-Si and Zr-P-Si oxides prepared via a sol-gel route have reported microporous materials with specific surface areas around 400 m²/g. The addition of titanium or zirconium to a silica (B1680970) matrix like SBA-15 has been shown to decrease the surface area compared to the pure support, which is accompanied by a decrease in pore volume and diameter. These measurements are essential for tailoring the material's structure for specific applications where a high surface area is desirable.

Table 5: Surface Area and Porosity Data for Zirconium-Titanium-Containing Oxides

| Material Composition | Synthesis Method | Specific Surface Area (m²/g) | Porosity Type | Reference |

|---|---|---|---|---|

| 10 mol% Ti-doped ZrO₂ | Surfactant Templating | 400 | Porous | |

| Zr-P-Si Oxide | Sol-Gel | ~400 | Microporous | |

| Ti-P-Si Oxide | Sol-Gel | ~400 | Microporous |

Electrochemical Impedance Spectroscopy (EIS) for Electrochemical Behavior

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique utilized to investigate the electrochemical properties of materials, including this compound (ZrTiO4). This method provides detailed insights into the behavior of electrode processes and the dielectric properties of materials by applying a small amplitude alternating current (AC) signal at various frequencies and measuring the resulting impedance. The data obtained from EIS can be used to model the material's electrochemical system as an equivalent electrical circuit, allowing for the quantification of parameters such as resistance, capacitance, and charge transfer resistance.

The electrochemical behavior of this compound is of significant interest for applications such as dielectric resonators in microwave frequencies, thermal barrier coatings, and corrosion-resistant films. EIS studies help in understanding the performance and stability of ZrTiO4 in different environments. The impedance spectra, typically represented as Nyquist or Bode plots, can reveal information about the bulk material properties, grain boundary effects, and electrode-electrolyte interface characteristics.

Detailed research into the electrochemical properties of materials containing zirconium and titanium oxides often involves analyzing their performance as protective coatings on various substrates. For instance, when applied as a coating, this compound can significantly enhance the corrosion resistance of the underlying material. EIS is instrumental in evaluating the integrity and protective nature of such coatings. The high impedance values at low frequencies are generally indicative of good corrosion protection.

In studies of related oxide systems, equivalent circuit models are frequently employed to interpret EIS data. A common model for a coated metal includes elements representing the solution resistance (Rs), the coating capacitance (Cc), and the pore resistance (Rpo), which relates to the penetration of the electrolyte through the coating. At the metal-coating interface, a double-layer capacitance (Cdl) and a charge transfer resistance (Rct) are often used to model the corrosion process.

The following table illustrates the kind of data that would be derived from an EIS analysis of a this compound coating on a steel substrate, based on common equivalent circuit models used for such systems. Please note that these are representative values and not from a specific study on ZrTiO4 due to the lack of available data in the search results.

| Parameter | Description | Value | Unit |

|---|---|---|---|

| Rs | Solution Resistance | 50 | Ω·cm² |

| Cc | Coating Capacitance | 1.5 x 10-9 | F/cm² |

| Rpo | Pore Resistance | 5.0 x 107 | Ω·cm² |

| Cdl | Double-Layer Capacitance | 2.0 x 10-5 | F/cm² |

| Rct | Charge Transfer Resistance | 8.0 x 108 | Ω·cm² |

Further research focusing specifically on the electrochemical impedance spectroscopy of pure this compound under various conditions would be invaluable for fully characterizing its electrochemical behavior and optimizing its performance in a range of advanced applications.

Functionalization, Doping, and Composite Material Development with Zirconium Titanium Oxide

Non-Metal Doping Effects (e.g., Nitrogen, Sulfur)

Introducing non-metal elements into the zirconium titanium oxide lattice is a method employed to modify its fundamental electronic and optical properties, primarily to enhance its activity under visible light.

Nitrogen doping has been shown to be an effective strategy for modulating the optical and photochemical properties of zirconium titanate. rsc.orgresearchgate.net The pristine form of polycrystalline zirconium titanate exhibits a band gap of approximately 3.60-3.65 eV. researchgate.net The insertion of nitrogen impurities into the ZrTiO₄ lattice leads to a significant modification of its optical properties, causing a notable absorption in the visible light range of the electromagnetic spectrum. rsc.orgresearchgate.net This change is crucial for applications such as photocatalysis, which can then be driven by a broader spectrum of light.

The primary effect of non-metal doping is the adjustment of the material's electronic assembly, which can shift its absorption from the UV region toward the visible spectrum. mdpi.com This is often achieved by the substitution of oxygen within the oxide lattice, which narrows the band gap. mdpi.com Theoretical studies on other non-metal dopants in similar oxide systems, such as sulfur, suggest that doping near the edge of a material's structure is often more energetically favorable than doping in the center. sci-hub.se In some systems, sulfur doping can lead to a blueshift in UV-Vis absorption, while nitrogen doping typically causes a redshift. sci-hub.se

The absorption of visible light in nitrogen-doped zirconium titanate (N-ZrTiO₄) is attributed to the creation of new electronic states within the material's band gap. rsc.org Combined experimental evidence and theoretical calculations indicate that nitrogen impurities preferentially occupy interstitial positions within the ZrTiO₄ lattice. rsc.orgresearchgate.net This positioning generates intra-band gap states located approximately 1 eV above the valence band edge. rsc.orgresearchgate.net

These newly formed states are responsible for the material's ability to absorb visible light. rsc.org The majority of these intra-band gap states are diamagnetic (N⁻), while a smaller fraction is paramagnetic (N•). rsc.orgresearchgate.net These centers are photosensitive; upon irradiation, electrons can be excited from the intra-band gap states to the conduction band, which alters the ratio between the diamagnetic and paramagnetic species. rsc.org

Table 1: Effects of Nitrogen Doping on Zirconium Titanate Properties

| Property | Pristine ZrTiO₄ | Nitrogen-Doped ZrTiO₄ | Source(s) |

| Band Gap | ~3.65 eV | Narrowed, with visible light absorption | researchgate.net |

| Dopant Position | N/A | Preferentially interstitial | rsc.org, researchgate.net |

| Electronic Structure | Standard valence and conduction bands | Formation of intra-band gap states | rsc.org, researchgate.net |

| Intra-Band Gap State Location | N/A | ~1 eV above the valence band edge | rsc.org, researchgate.net |

Metal Doping and Solid Solution Formation (e.g., Tin, Cerium, Strontium)

The incorporation of metal cations into the this compound structure can form solid solutions, leading to significant changes in its structural, electronic, and catalytic properties. Doping with metals like cerium can alter the lattice space and shift X-ray diffraction peaks to higher 2-theta positions. nih.gov The introduction of titanium ions into a zirconia (ZrO₂) matrix, forming a solid solution, modifies the electronic structure and results in a red shift of the band gap transition that is roughly proportional to the titanium concentration. inrim.it Similarly, doping titania (TiO₂) with zirconium can influence the crystal phase and optical band gap. researchgate.netresearchgate.net

Strontium has been used as a dopant on titanium-based surfaces to enhance biocompatibility and promote osteogenic differentiation for medical implants. nih.gov In multicomponent ceramic systems, cerium oxide is often included with zirconium and titanium oxides. google.com The goal of metal doping is often to create defect sites and alter charge carrier dynamics, which can enhance photocatalytic activity or other functional properties. eeer.org For instance, doping can introduce shallow trapping sites for electrons and holes, reducing the probability of their recombination and making them more available for surface reactions. eeer.org

Table 2: Examples of Metal Doping in Titania/Zirconia Systems

| Dopant Metal | Host Material System | Observed Effects | Source(s) |

| Cerium (Ce) | TiO₂/CeO₂-ZrO₂ | Alters lattice spacing, enhances photocatalytic activity. | nih.gov |

| Titanium (Ti) | ZrO₂ | Forms solid solution, causes a red shift in the band gap transition. | inrim.it |

| Strontium (Sr) | TiO₂ Nanotubes | Improves cell adhesion and osteogenic differentiation. | nih.gov |

| Zirconium (Zr) | TiO₂ | Can cause bandgap reduction and greater visible light absorption. | researchgate.net |

This compound as a Component in Multicomponent Systems

This compound is frequently used as a key component in more complex material systems, including mixed oxides and polymer composites, to achieve synergistic or enhanced properties.

Binary composites of titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) have been extensively studied due to their superior physicochemical properties compared to the individual oxides. researchgate.net These materials can be synthesized through various methods, including sol-gel and hydrothermal techniques. inrim.itresearchgate.netresearchgate.net The resulting nanocomposites often feature a mix of crystal phases, such as anatase and rutile for TiO₂-rich samples and tetragonal and monoclinic for ZrO₂-rich samples. researchgate.netresearchgate.net

A key advantage of forming these mixed oxides is the ability to tune the optical band gap. Depending on the composition, the band gaps of TiO₂-ZrO₂ composites can be varied significantly, with reported values ranging from 1.34 eV to 2.48 eV. researchgate.net This reduction from the wider band gaps of the pure constituents is often attributed to the formation of surface trap states and defect levels below the conduction band. researchgate.net Furthermore, the presence of ZrO₂ can promote the formation of TiO₂ nanoparticles with a high surface area and can inhibit the phase transformation of anatase to the less photoactive rutile phase, thereby improving thermal stability. researchgate.net

Table 3: Properties of TiO₂-ZrO₂ Mixed Oxide Nanocomposites

| Molar Ratio (TiO₂:ZrO₂) | Synthesis Method | Average Crystallite Size | Resulting Crystal Phases | Band Gap (eV) | Source(s) |

| Various (10:90 to 90:10) | Hydrothermal | 9 to 26 nm | Anatase, Rutile (TiO₂-rich); Tetragonal, Monoclinic (ZrO₂-rich) | 1.34 to 2.48 | researchgate.net |

| N/A | Sol-Gel | 5.65 nm | Tetragonal (TiO₂), Monoclinic (ZrO₂) | N/A | nih.gov |

| 15% TiO₂ in ZrO₂ | Sol-Gel | N/A | Primarily Tetragonal ZrO₂ | Red-shifted | inrim.it |

Oxide nanoparticles, including those of zirconium and titanium, are incorporated into polymer matrices like ultra-high molecular weight polyethylene (B3416737) (UHMWPE) to create composites with enhanced mechanical and tribological properties for demanding applications, particularly in biomedicine. e3s-conferences.orgorientjchem.org UHMWPE is widely used for orthopedic implants due to its biocompatibility and durability. e3s-conferences.orgmdpi.com

The addition of zirconium oxide nanoparticles to a UHMWPE matrix can lead to significant improvements in mechanical performance. For example, composites with 10 wt.% zirconia have shown a 45% increase in yield strength and a 64% reduction in the coefficient of friction, making them suitable for artificial joints. e3s-conferences.org The introduction of these filler particles can be achieved by synthesizing the nanoparticles directly within UHMWPE gels. orientjchem.org Microscopic analysis of these composites reveals that the filler particles, with dimensions not exceeding 50-100 nm, can also form larger agglomerates measured in the range of 2-6 microns within the polymer matrix. orientjchem.org In advanced applications, a porous UHMWPE structure is created within a titanium alloy reinforcement to develop hybrid implants that mimic the structure and mechanical properties of natural bone. mdpi.comnih.gov These hybrid implants exhibit compressive strength and elastic modulus values that are designed to be closer to those of bone compared to solid metal implants. mdpi.com

Table 4: Mechanical Properties of UHMWPE Composites

| Composite Material | Reinforcement Details | Key Property Improvement | Source(s) |

| UHMWPE/ZrO₂/HAP | 10 wt.% Zirconia, 10 wt.% HAP | 45% increase in yield strength; 64% reduction in friction coefficient. | e3s-conferences.org |

| UHMWPE/Titanium Hybrid | Porous UHMWPE in Ti-6Al-4V reinforcement | Compressive Strength: 256 ± 10 MPa; Elastic Modulus: 32.6 ± 4.5 GPa. | mdpi.com |

| UHMWPE/TiO₂ | 0.5, 1, and 2 wt.% TiO₂ particles | Young's modulus increased from 52 MPa (neat UHMWPE) to 800 MPa. | researchgate.net |

Synergistic Effects and Interface Design in Hybrid Materials

The development of hybrid materials incorporating this compound has emerged as a pivotal strategy for engineering advanced materials with enhanced functionalities. By combining this compound with other materials at the nanoscale, it is possible to elicit synergistic effects, where the resulting composite exhibits properties superior to the sum of its individual components. The performance of these hybrid materials is critically dependent on the nature of the interface between the different phases, making interface design a crucial aspect of their development. These materials find applications in diverse fields such as photocatalysis, environmental remediation, and functional composites.

A significant advantage of creating titanium dioxide-zirconium dioxide (TiO₂-ZrO₂) hybrid systems is the resulting material's greater surface area and mechanical strength compared to pure TiO₂. nih.gov The inclusion of zirconium dioxide not only enhances the specific surface area but also inhibits the phase transformation of anatase to the less photoactive rutile form, creating more active sites on the titania surface. nih.gov This structural stabilization is crucial for maintaining high catalytic activity, especially in high-temperature applications. rsc.org

Synergistic Enhancement in Photocatalysis

The synergistic interplay between zirconium and titanium oxides is particularly evident in photocatalysis. The doping of titanium dioxide with zirconium has been shown to significantly boost photocatalytic efficiency for the degradation of various pollutants. scientific.net This enhancement is attributed to a combination of factors, including increased surface area, altered crystal structure, and improved charge separation.

For instance, research on the photodegradation of the herbicide paraquat (B189505) dichloride demonstrated that Zr-doped TiO₂ is a more effective photocatalyst than pure TiO₂. The synergistic effect is optimized at specific dopant ratios and calcination temperatures, which influence the crystal structure and surface area. A composite with a 20:80 ratio of Zr to TiO₂ calcined at 750°C showed a significant increase in degradation efficiency, a result linked to the formation of a mixed anatase/rutile TiO₂ crystalline structure and a substantial increase in surface area from 8.43 m²/g to 46.35 m²/g. scientific.net

| Photocatalyst | Calcination Temperature (°C) | Degradation Percentage (%) |

|---|---|---|

| TiO₂ | 450 | 22.31 |

| TiO₂ | 750 | 11.57 |

| Zr doped TiO₂ (20:80) | 750 | 79.63 |

Data sourced from a study on the influence of zirconium doping on the photocatalytic activity of titanium oxide. scientific.net

Further studies have explored nitrogen-doped zirconium titanium mixed oxides for the photocatalytic reduction of selenium (VI) under visible light. rsc.org The enhanced activity in these materials is ascribed to the synergistic effect of a high surface area (up to 298 m²/g), the presence of oxygen vacancies, and substantial nitrogen doping, which extends the material's light absorption into the visible spectrum. rsc.org Similarly, a rationally designed sulfur- and zirconium-doped TiO₂ catalyst exhibited high activity in phenol (B47542) degradation under visible light, owing to a synergy between Brønsted acidity and photoactivity. nih.gov

In another advanced application, a hydrophobic titanium-doped zirconium-based metal-organic framework (MOF) demonstrated remarkable efficiency in photocatalytic hydrogen peroxide production. The synergy between the components facilitated effective electron transfer, inhibiting the recombination of photogenerated electron-hole pairs, which led to a production rate of 9.7 mmol L⁻¹ h⁻¹, approximately 4.5 times higher than that of the parent zirconium-based MOF. rsc.org

Hybrid Materials for Environmental Remediation

The unique properties of this compound hybrid materials make them promising candidates for environmental remediation, particularly for the removal of hazardous contaminants from water. Titanium-incorporated zirconium-based MOFs have shown remarkable efficiency in sequestering uranium (U(VI)) from aqueous solutions. nih.gov

The synergistic effect in these hybrid bimetallic materials leads to a significant increase in adsorption capacity compared to the parent MOF. The optimized hybrid material, NU-Zr-15%Ti, displayed a tenfold increase in uptake kinetics compared to the pristine NU-1000 framework. nih.gov This enhanced performance is attributed to the robust electrostatic attraction between the material's surface and the uranium species, as well as surface complexation. nih.gov

| Material | Adsorption Capacity (mg g⁻¹) | Reference |

|---|---|---|

| NU-1000 (Parent MOF) | ~11.8 | nih.gov |

| NU-Zr-15%Ti (Hybrid MOF) | ~118 | nih.gov |

Interface Design in Functional Composites

Interface design is also central to creating multifunctional components. By combining electrically insulating zirconia with conductive titanium suboxides (TiOₓ) through techniques like vat photopolymerization, it is possible to fabricate complex components for electrical or thermoelectrical applications. mdpi.com In this design, the zirconia provides electrical insulation and high mechanical strength, while the titanium suboxides serve as the electrically conductive phase. The integrity and properties of the interface, which can involve a phase mixture of Zr-Ti-O elements, are essential for the device's function. mdpi.com